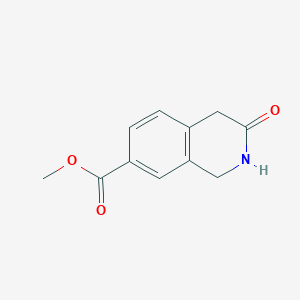

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Description

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS: 1823924-37-3) is a tetrahydroisoquinoline derivative with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . The compound features a keto group at position 3 and a methyl ester at position 7 of the fused bicyclic structure. It is typically stored at room temperature in a dry environment and is associated with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . The compound is commercially available in quantities up to 1g, with global stock locations in China, the U.S., India, and Germany .

Properties

IUPAC Name |

methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-5-10(13)12-6-9(7)4-8/h2-4H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBDAAUODRYDDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CC(=O)NC2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂) . The reaction conditions are usually optimized to ensure high yield and purity of the product.

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory methods, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is fundamental for generating intermediates used in further derivatization.

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl (aq), reflux | 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | Typical ester cleavage mechanism |

| Basic hydrolysis (saponification) | NaOH (aq), heat | Sodium salt of the carboxylic acid | Requires neutralization for free acid |

Reduction of the 3-Ketone Group

The 3-oxo group is susceptible to reduction, producing secondary alcohols. This modification alters the compound’s electronic properties and potential bioactivity.

| Reagent | Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| Sodium borohydride (NaBH4) | Methanol, room temperature | 3-Hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | Stereoselectivity not reported |

| Lithium aluminum hydride (LiAlH4) | Dry THF, reflux | 3-Hydroxy derivative | Higher reactivity; possible over-reduction risks |

Nucleophilic Additions to the Ketone

The ketone participates in nucleophilic additions, forming imines or enamine derivatives. These reactions are pivotal for synthesizing analogs with tailored biological properties.

Example: Reaction with Primary Amines

-

Reagents : Primary amine (e.g., methylamine), acid catalyst (e.g., acetic acid)

-

Product : Schiff base (imine derivative) at the 3-position.

-

Application : Intermediate for antiviral or anticancer agent development .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes EAS, with substituents directing incoming electrophiles. The ester group (-COOMe) acts as a meta-director, while the tetrahydroisoquinoline core influences regioselectivity.

| Reaction | Reagents | Position of Substitution | Product |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | Meta to ester group | 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate nitro derivative |

| Bromination | Br2, FeBr3 | Meta/para positions | Brominated analog |

Cyclization Reactions

Intramolecular cyclization is facilitated by the proximity of functional groups, enabling the formation of fused heterocycles.

Example: Lactam Formation

-

Conditions : Acidic or basic media, heat

-

Product : Fused bicyclic lactam structure via amide bond formation.

-

Significance : Enhances rigidity and binding affinity in drug design.

Transesterification

The methyl ester can be exchanged with other alcohols under catalytic conditions, modifying solubility and reactivity.

| Alcohol | Catalyst | Product |

|---|---|---|

| Ethanol | H2SO4 or NaOEt | Ethyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |

| Benzyl alcohol | Ti(OiPr)4 | Benzyl ester derivative |

Oxidation Reactions

While the 3-oxo group is already oxidized, further oxidation of the tetrahydroisoquinoline ring may occur under harsh conditions, though this is less common.

Example: Ring Aromaticity Enhancement

Scientific Research Applications

1. Anticancer Research

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate has been investigated for its potential anticancer properties. Studies suggest that compounds within the tetrahydroisoquinoline family may exhibit cytotoxic effects against various cancer cell lines. For instance, research has indicated that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

2. Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. It is hypothesized that this compound may provide protection against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. Animal studies have shown promising results in models of Alzheimer’s and Parkinson’s diseases, suggesting that this compound could play a role in developing neuroprotective agents .

3. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat antibiotic resistance .

Synthetic Applications

1. Building Block for Synthesis

this compound serves as an important building block in organic synthesis. Its unique structure allows chemists to modify it further to create novel compounds with enhanced biological activities or different pharmacological profiles. This versatility makes it valuable in medicinal chemistry and drug development .

2. Pharmaceutical Development

Due to its diverse biological activities, this compound is a candidate for pharmaceutical development. Researchers are investigating its potential as a lead compound for designing new drugs targeting specific diseases such as cancer and neurodegenerative disorders .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating effective concentration levels for therapeutic use. |

| Study B | Neuroprotection | Showed reduced neuronal death in models of oxidative stress-induced injury, suggesting protective mechanisms at play. |

| Study C | Antimicrobial Efficacy | Reported broad-spectrum activity against several bacterial strains, highlighting its potential as a new antimicrobial agent. |

Mechanism of Action

The mechanism of action of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroisoquinoline derivatives allows for extensive comparative analysis. Below is a detailed comparison of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate with analogous compounds:

Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives

Key Structural and Functional Differences

Core Structure: The target compound and most analogs belong to the tetrahydroisoquinoline (THIQ) family, featuring a fused benzene and piperidine ring. In contrast, 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2) is a tetrahydroquinoline, lacking the fused benzene ring .

Position 7: The methyl ester (COOCH₃) in the target compound increases lipophilicity relative to the carboxylic acid (COOH) in CAS 1343932-64-8 . Position 2 vs.

Hazard Profile: The target compound shares respiratory and dermal hazards (H315, H335) with 6-Methyltetrahydroquinoline but lacks the explicit flammability risks of some analogs .

Synthetic Accessibility :

- The target compound and Compound 14 are synthesized at room temperature via flash chromatography, achieving moderate to high yields (54–84%) . In contrast, the synthesis of 1-oxo-THIQ-7-carboxylic acid (CAS 1343932-64-8) may require additional steps to introduce the carboxylic acid group .

Table 2: Physicochemical Properties

Biological Activity

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS No. 1823924-37-3) is a compound that belongs to the class of tetrahydroisoquinolines (THIQs), which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 205.21 g/mol

- Purity : Typically ≥ 95%

- Storage Conditions : Sealed in dry conditions at room temperature

Biological Activities

-

Anticancer Properties

- THIQ derivatives have been studied for their potential as anticancer agents. A study indicated that certain substituted THIQs showed significant binding affinity to Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. Compounds derived from this class have demonstrated anti-proliferative effects against various cancer cell lines, with some inducing apoptosis via caspase activation pathways .

-

Neuroprotective Effects

- THIQ compounds exhibit neuroprotective properties, which are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that these compounds can inhibit oxidative stress and modulate neuroinflammatory responses, potentially leading to neuroprotection .

- Antimicrobial Activity

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Modifications to the tetrahydroisoquinoline scaffold can enhance or diminish its biological efficacy:

| Substituent Position | Effect on Activity |

|---|---|

| 1 | Enhances anticancer properties |

| 2 | Critical for neuroprotective effects |

| 3 | Modulates antimicrobial activity |

| 4 | Influences binding affinity to proteins |

Case Studies

- Inhibition of Bcl-2 Proteins

- Neuroprotection in Animal Models

-

Antimicrobial Testing

- In vitro studies have demonstrated that certain THIQ derivatives possess significant antibacterial activity against strains such as Mycobacterium tuberculosis. The active compounds were evaluated for their inhibitory effects on MurE synthetase, revealing a correlation between structural modifications and antimicrobial potency .

Q & A

Q. What are the common synthetic routes for Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization of precursors such as substituted benzaldehydes or amines. For example, describes a method using methyl esters and trifluoroacetamide derivatives under reflux conditions with solvents like dichloromethane or THF. Key optimization strategies include:

- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.

- Reaction monitoring : Employ TLC and mass spectrometry (MS) to track intermediate formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane yields >70% purity. Adjusting reaction time (3–6 hours) and temperature (80–100°C) improves yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- ¹H/¹³C NMR : Look for the ester carbonyl signal at δ ~165–170 ppm and the 3-oxo group resonance at δ ~190–200 ppm. Aromatic protons in the isoquinoline core appear as multiplet signals between δ 6.5–8.0 ppm .

- IR spectroscopy : Strong absorption bands at ~1690–1710 cm⁻¹ (ester C=O) and ~1670 cm⁻¹ (ketone C=O) confirm functional groups .

- Mass spectrometry (ESI) : The molecular ion peak [M+H]⁺ should align with the molecular weight (e.g., m/z 205.21 for the parent compound) .

Q. How should researchers evaluate the chemical stability of this compound under varying storage conditions?

- Storage recommendations : Seal the compound in dry, inert environments (e.g., argon atmosphere) at room temperature to prevent hydrolysis or oxidation .

- Stability assays : Conduct accelerated degradation studies under acidic (pH 1–3), basic (pH 10–12), and thermal (40–60°C) conditions. Monitor degradation via HPLC every 24 hours .

Advanced Research Questions

Q. How can researchers address challenges in achieving diastereoselectivity during the synthesis of derivatives?

highlights diastereoselective synthesis using chiral catalysts or auxiliaries. For example:

- Chiral resolution : Employ (R)- or (S)-BINOL-based catalysts to control stereochemistry at the 3-oxo position.

- Chromatographic separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate enantiomers with >95% ee .

- Reaction solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control during nucleophilic substitutions .

Q. What methodologies are recommended for resolving discrepancies in reported spectral data across studies?

- Cross-validation : Compare NMR data with structurally similar compounds (e.g., ’s methyl 7-(4-methoxyphenylamino) derivative).

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can confirm correlations between aromatic protons and carbons .

- Purity assessment : Validate results via elemental analysis or X-ray crystallography to rule out solvent or impurity interference .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

- DFT calculations : Use software like Gaussian to model electron density maps, identifying reactive sites (e.g., C-5 vs. C-8 positions).

- Docking studies : Predict interactions with enzymes (e.g., cytochrome P450) to guide functionalization at metabolically stable positions .

- Solvent effects : Simulate reaction pathways in silico using polarizable continuum models (PCM) to optimize solvent choice .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting point (mp) data for this compound?

- Source comparison : If mp ranges vary (e.g., 163–165°C in vs. a broader range elsewhere), assess purity via DSC (Differential Scanning Calorimetry).

- Polymorphism screening : Use slurry experiments in solvents like ethanol/water to identify stable crystalline forms .

- Hydrate formation : Characterize hygroscopicity via TGA to determine if water absorption alters mp .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.